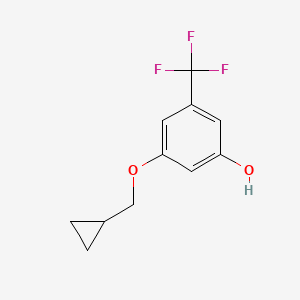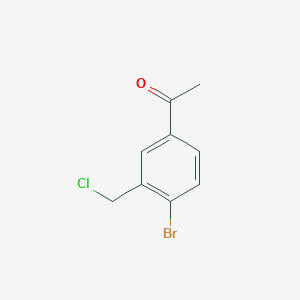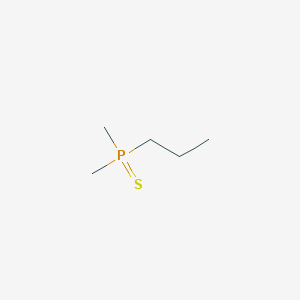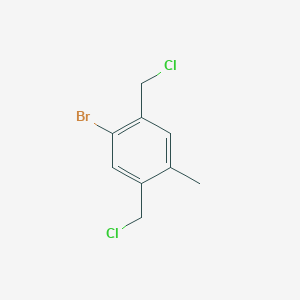
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene is an organic compound with the molecular formula C9H9BrCl2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two chloromethyl groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dimethylbenzene (p-xylene) to introduce the bromine atom at the 1-position. This is followed by chloromethylation, where formaldehyde and hydrochloric acid are used to introduce the chloromethyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as ethers, amines, or other substituted benzenes.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Simpler hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine and chloromethyl groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Another similar compound with trifluoromethyl groups at different positions.
Uniqueness
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
56403-26-0 |
|---|---|
Molekularformel |
C9H9BrCl2 |
Molekulargewicht |
267.97 g/mol |
IUPAC-Name |
1-bromo-2,5-bis(chloromethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
AYPOHGOVDHTSDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CCl)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


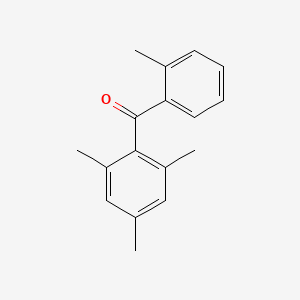
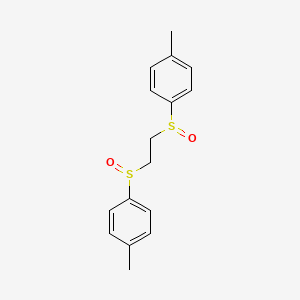
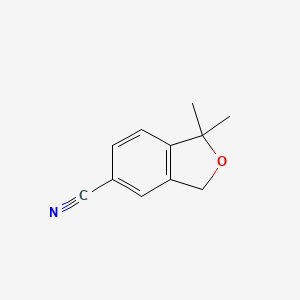
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
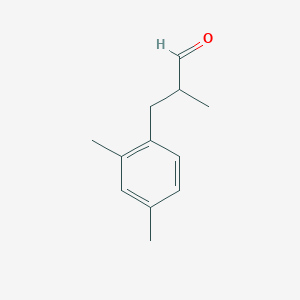
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
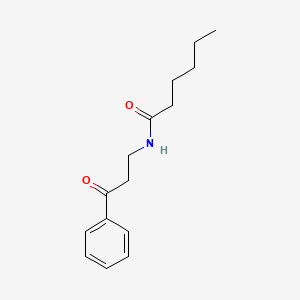

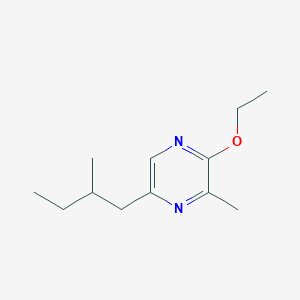
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
